molecular formula C13H16N2O2S B10900188 ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate

ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate

Cat. No.: B10900188
M. Wt: 264.35 g/mol
InChI Key: OKKQVOGHBDXVGJ-UHFFFAOYSA-N
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Description

Ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within a cyclic structure, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method involves the treatment of various substituted aryl or heteryl amines with ethyl cyanoacetate under different reaction conditions to yield the desired cyanoacetamide derivatives . This reaction can be carried out without solvents at room temperature or with heating, depending on the specific requirements of the synthesis.

Chemical Reactions Analysis

Ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and active methylene reagents . The major products formed from these reactions are typically heterocyclic compounds with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways within the body. The sulfur atom within the thiophene ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors . This interaction can modulate the activity of these targets, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate is unique due to its specific structure and the presence of a sulfur atom within the cyclic framework. Similar compounds include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine . These compounds also exhibit a wide range of biological activities, but the specific structure of this compound imparts unique properties that make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate

InChI

InChI=1S/C13H16N2O2S/c1-2-17-13(16)15-12-10(8-14)9-6-4-3-5-7-11(9)18-12/h2-7H2,1H3,(H,15,16)

InChI Key

OKKQVOGHBDXVGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=C(S1)CCCCC2)C#N

Origin of Product

United States

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